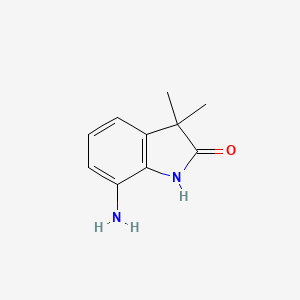

7-Amino-3,3-dimethylindolin-2-one

Description

Historical Trajectory and Evolution of Indolin-2-one Chemistry

The indolin-2-one scaffold, also known as oxindole (B195798), is a prominent structural motif found in a wide array of natural products and synthetic compounds with diverse biological activities. nih.gov Historically, the chemistry of indolin-2-ones has been a subject of intense investigation, leading to the development of numerous synthetic methodologies for their preparation and functionalization. These methods have enabled chemists to access a vast chemical space of indolin-2-one derivatives, which have been explored for their therapeutic potential in various disease areas. The core structure's versatility has made it a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in bioactive compounds.

Structural Significance of the 7-Amino and 3,3-Dimethyl Substituents in Chemical Reactivity

The specific substitution pattern of 7-Amino-3,3-dimethylindolin-2-one imparts distinct chemical properties that influence its reactivity and potential applications.

The 7-amino group is an electron-donating group that significantly activates the aromatic ring towards electrophilic substitution reactions. This activating effect is most pronounced at the ortho and para positions relative to the amino group. Consequently, the presence of the amino group at the 7-position directs the introduction of new substituents to specific locations on the benzene (B151609) ring, offering a handle for regioselective functionalization.

Overview of Contemporary Academic Research Themes for this compound

While specific research focused exclusively on this compound is still emerging, the broader research themes surrounding substituted indolin-2-ones provide a strong indication of its potential areas of investigation. A primary focus is its utilization as a key intermediate or scaffold in the synthesis of novel bioactive molecules.

Medicinal Chemistry and Drug Discovery: The indolin-2-one core is a well-established pharmacophore. Research on derivatives of this compound is likely to explore their potential as:

Kinase Inhibitors: Substituted indolin-2-ones are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The specific substitutions on this compound could be tailored to achieve selectivity for specific kinase targets.

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. The indolin-2-one scaffold has been incorporated into compounds with antibacterial and antifungal activities.

Antiviral Agents: Some indolin-2-one derivatives have shown promise as antiviral agents, including against HIV. nih.gov

Organic Synthesis and Methodology Development: The unique reactivity conferred by the amino and gem-dimethyl groups makes this compound an interesting substrate for the development of new synthetic methods. Research in this area may focus on:

Regioselective Functionalization: Exploring new reactions that take advantage of the directing effect of the 7-amino group to introduce diverse functionalities onto the aromatic ring.

Stereoselective Transformations: Investigating how the steric hindrance of the 3,3-dimethyl group can be exploited to control the stereochemistry of reactions at the indolin-2-one core.

Below is a table summarizing the key physicochemical properties of the parent indolin-2-one scaffold, providing a baseline for understanding the properties of its derivatives.

| Property | Value |

| Molecular Formula | C₈H₇NO |

| Molar Mass | 133.15 g/mol |

| Appearance | Solid |

| Melting Point | 126-129 °C |

| Boiling Point | 328.6 °C at 760 mmHg |

| Water Solubility | Slightly soluble |

Note: The data in this table is for the unsubstituted indolin-2-one and is provided for comparative purposes.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

7-amino-3,3-dimethyl-1H-indol-2-one |

InChI |

InChI=1S/C10H12N2O/c1-10(2)6-4-3-5-7(11)8(6)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13) |

InChI Key |

KRKXEHWYUYXQDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)N)NC1=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 7 Amino 3,3 Dimethylindolin 2 One

Established Synthetic Routes to 7-Amino-3,3-dimethylindolin-2-one

The synthesis of this compound is typically approached through multi-step sequences that first construct the core 3,3-dimethyloxindole structure, followed by the introduction of the amino functionality at the C7 position.

Multi-Step Approaches from Precursors

A common and logical pathway to this compound involves a three-stage process: formation of a substituted aniline precursor, cyclization to form the dimethyloxindole core, and subsequent functional group manipulation on the aromatic ring.

A plausible synthetic route can be outlined as follows:

Amide Formation: The synthesis can begin with 2-bromoaniline, which is reacted with 2-bromo-2-methylpropanoyl bromide to form the intermediate N-(2-bromophenyl)-2-bromo-2-methylpropanamide.

Intramolecular Cyclization: The 3,3-dimethylindolin-2-one core is then formed via an intramolecular cyclization, such as a palladium-catalyzed α-arylation of the corresponding anilide. Various methods for oxindole (B195798) synthesis through intramolecular C-N or C-C bond formation have been established. acs.orgrsc.orgorganic-chemistry.org

Nitration: The amino group is introduced indirectly. The 3,3-dimethylindolin-2-one core undergoes electrophilic aromatic substitution, specifically nitration, using a nitrating agent (e.g., HNO₃/H₂SO₄) to install a nitro group regioselectively at the C7 position, yielding 7-nitro-3,3-dimethylindolin-2-one.

Reduction: The final step is the reduction of the nitro group to the desired amine. This transformation is a fundamental process in organic synthesis. scispace.com A variety of reagents can be employed, such as hydrazine hydrate supported on alumina, often accelerated by microwave irradiation, which provides an efficient and solvent-free option. researchgate.net

This multi-step approach allows for the systematic construction of the target molecule from readily available starting materials.

| Step | Reaction | Precursor(s) | Key Reagents | Product | Purpose |

| 1 | Amide Formation & Cyclization | Substituted Aniline | Acyl Halide, Palladium Catalyst, Base | 3,3-dimethylindolin-2-one | Construction of the core heterocyclic oxindole ring system. organic-chemistry.org |

| 2 | Electrophilic Nitration | 3,3-dimethylindolin-2-one | HNO₃ / H₂SO₄ | 7-Nitro-3,3-dimethylindolin-2-one | Introduction of a nitrogen functional group at the C7 position. |

| 3 | Nitro Group Reduction | 7-Nitro-3,3-dimethylindolin-2-one | Hydrazine Hydrate/Alumina or Co₂(CO)₈-H₂O | This compound | Conversion of the nitro group to the target primary amine. scispace.comresearchgate.net |

Convergent and Divergent Synthetic Strategies

Beyond linear, multi-step approaches, the synthesis can be conceptualized through more advanced strategies like convergent and divergent synthesis, which are particularly useful for creating libraries of related compounds.

A divergent synthesis begins with a common core structure which is then elaborated into a variety of different analogues. nih.gov In this context, 3,3-dimethylindolin-2-one would serve as the central precursor. From this single intermediate, a diverse library of compounds could be generated. One branch of the synthesis would lead to this compound via the nitration and reduction sequence described previously. Other branches could involve different electrophilic substitutions (e.g., halogenation, acylation) at other positions on the aromatic ring, or modifications to the lactam nitrogen, thus creating a family of related molecules from a common starting point. This strategy is highly valued in medicinal chemistry for structure-activity relationship studies. rsc.org

Development of Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of this compound can be made more environmentally benign by incorporating green chemistry principles, particularly through catalysis and the use of sustainable solvents. ijaresm.comresearchgate.net

Catalytic and Organocatalytic Methods

Catalysis offers a route to milder reaction conditions, reduced waste, and higher efficiency. While the target molecule is achiral, the principles from asymmetric organocatalysis are highly relevant for key bond-forming steps.

Organocatalysis : The intramolecular cyclization step to form the oxindole ring can be achieved using organocatalysts. acs.org Research on the synthesis of 3,3-disubstituted oxindoles has shown that small organic molecules can effectively catalyze the necessary C-N or C-C bond formations, avoiding the use of transition metals. acs.orgrsc.orgrsc.org

Metal Catalysis : Palladium-catalyzed reactions are well-established for forming the oxindole skeleton through intramolecular C-N bond formation. organic-chemistry.org These methods are often highly efficient, requiring only small amounts of catalyst to achieve high yields.

Sustainable Solvent Systems and Solvent-Free Reactions

Reducing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. researchgate.net

Sustainable Solvents : Traditional solvents can be replaced with more environmentally friendly alternatives. For reactions in the indole (B1671886) synthesis family, greener media such as water, ionic liquids, or deep eutectic solvents (DESs) have been successfully employed. google.comresearchgate.netijiset.comresearchgate.net These solvents are often non-toxic, biodegradable, and can sometimes enhance reaction rates and selectivity. google.com

Solvent-Free Reactions : An even greener approach is to eliminate the solvent entirely. Solvent-free reactions, often facilitated by microwave irradiation, can dramatically reduce reaction times and waste. organic-chemistry.org The Bischler indole synthesis, for example, can be performed in a solid-state reaction under microwave conditions. organic-chemistry.org The reduction of the nitro group in the final synthetic step is also highly amenable to solvent-free conditions using reagents like hydrazine hydrate supported on alumina, leading to a cleaner workup and reduced environmental impact. researchgate.netnih.gov

| Solvent Type | Examples | Advantages in Synthesis |

| Traditional | Toluene, Dichloromethane, DMF | Well-understood properties, good solvency for many reagents. |

| Sustainable | Water, Ionic Liquids, Deep Eutectic Solvents (DESs) | Low toxicity, biodegradability, often low cost, can be reusable. google.comresearchgate.netresearchgate.net |

| Solvent-Free | Neat reaction, Solid-state | Minimal waste, simplified purification, often faster reaction rates (especially with microwave). organic-chemistry.orgnih.gov |

Optimization of Reaction Parameters and Scale-Up Considerations for this compound Production

For any synthetic route to be practical, especially for potential industrial application, it must be optimized for yield, purity, and scalability.

The optimization of a multi-step synthesis involves a systematic study of each reaction. Key parameters for adjustment include temperature, reaction time, choice of catalyst and its loading, and solvent. researchgate.net For instance, in the palladium-catalyzed cyclization step, screening different ligands and bases can have a profound impact on the reaction's efficiency. Similarly, in the final reduction step, the choice of reducing agent and conditions must be optimized to ensure complete conversion without affecting other parts of the molecule.

For large-scale production, moving from traditional batch processing to continuous flow synthesis offers significant advantages. A multi-step synthesis can be designed as a continuous sequence where intermediates are generated and immediately used in the next step without isolation. nih.gov This approach enhances safety by minimizing the accumulation of potentially hazardous reagents, improves consistency, and can increase throughput. Automated flow synthesis platforms allow for rapid optimization of reaction conditions and can be scaled from nanomole research quantities to preparative milligram or gram scales, providing a direct pathway from laboratory discovery to larger-scale production. nih.govnih.gov

Regioselective and Stereoselective Aspects in Indolin-2-one Scaffold Construction

The synthesis of specifically substituted indolin-2-one scaffolds, such as this compound, presents distinct challenges in controlling regioselectivity and, where applicable, stereoselectivity. The construction of the core indolin-2-one ring and the introduction of substituents at desired positions require careful selection of synthetic strategies and reaction conditions.

A primary consideration in the synthesis of 7-substituted indolin-2-ones is the regioselective functionalization of the benzene (B151609) ring of the indole or indolinone core. Direct functionalization of the C7 position of an existing indole or indolinone scaffold is often challenging due to the inherent reactivity of the C2 and C3 positions within the pyrrole ring. rsc.org To achieve regioselectivity at the C7 position, modern synthetic methods often employ directing groups. For instance, rhodium-catalyzed C-H functionalization at the C7 position of indoles has been achieved with high regioselectivity by utilizing an N-pivaloyl directing group. nih.gov Similarly, palladium-catalyzed C7-arylation of indoles can be directed by a phosphinoyl group on the indole nitrogen. researchgate.net These strategies, while demonstrated on indole systems, provide a conceptual framework for the regioselective introduction of functionalities at the C7 position which could be subsequently converted to an amino group.

An alternative and more common regioselective strategy for synthesizing 7-aminoindolin-2-ones involves the use of a starting material that already contains a functional group at the corresponding position, which can then be converted to the desired amine. A versatile precursor for the 7-amino group is the 7-nitro group. The synthesis would, therefore, commence with a 2-halonitroaniline precursor, which can undergo cyclization strategies to form the indolin-2-one core with the nitro group positioned at C7. Subsequent reduction of the nitro group affords the target 7-amino functionality.

The construction of the 3,3-dimethyl quaternary center in the indolin-2-one scaffold is another crucial aspect of the synthesis. This feature is typically introduced prior to or during the cyclization to form the indolin-2-one ring. One common approach involves the use of a precursor containing a gem-dimethyl group. For example, the reaction of an appropriately substituted aniline with a carbonyl compound containing a quaternary carbon, followed by cyclization, can yield the desired 3,3-disubstituted indolin-2-one.

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant in the broader context of indolin-2-one chemistry, particularly for analogs with different substituents at the C3 position. The creation of a C3-spirocyclic or a C3-quaternary stereocenter with two different alkyl or aryl groups has been a significant focus of synthetic research. Catalytic enantioselective methods are often employed to construct these chiral centers with high stereocontrol. nih.gov These methods include:

Enantioselective addition of nucleophiles to isatins: This is a widely used strategy to generate 3-hydroxy- and 3-aminooxindoles with a C3-quaternary stereocenter. nih.gov

Catalytic asymmetric allylic alkylation: Molybdenum-catalyzed asymmetric allylic alkylation has been used to create enantioenriched 1,4-dicarbonyl compounds which can be precursors to complex chiral scaffolds. acs.org

Diastereoselective synthesis: High diastereoselectivity has been achieved in the synthesis of 3,3-disubstituted oxindoles starting from atropisomeric N-aryl oxindole derivatives. researchgate.net

In the specific case of synthesizing this compound, the primary challenges are regiochemical control for the placement of the amino group and the efficient construction of the 3,3-dimethylindolin-2-one core. The stereochemical aspect is not a factor for the target molecule itself due to the presence of two identical methyl groups at the C3 position. However, the vast body of research on stereoselective synthesis of related indolin-2-ones provides a powerful toolkit for the synthesis of chiral analogs.

Table of Research Findings on Regio- and Stereoselective Synthesis of Indolin-2-one Derivatives

| Synthetic Method | Key Features | Regio/Stereoselectivity | Catalyst/Reagent | Reference |

| Rhodium-Catalyzed C-H Functionalization | Direct C7-alkenylation and alkylation of indoles. | High regioselectivity for the C7 position. | Rhodium catalyst with N-pivaloyl directing group. | nih.gov |

| Palladium-Catalyzed C-H Functionalization | Direct C7-arylation of indoles. | High regioselectivity for the C7 position. | Palladium catalyst with phosphinoyl directing group and a pyridine-type ligand. | researchgate.net |

| Enantioselective Addition to Isatins | Formation of 3-substituted 3-hydroxyoxindoles and 3-aminooxindoles. | High enantioselectivity for the C3-quaternary stereocenter. | Various chiral catalysts and nucleophiles. | nih.gov |

| Molybdenum-Catalyzed Asymmetric Allylic Alkylation | Construction of enantioenriched α-quaternary aldehydes. | Excellent enantioselectivity. | Molybdenum catalyst with a C1-symmetric diaminocyclohexane (DACH) pyridyl ligand. | acs.org |

| Diastereoselective Synthesis from Atropisomeric Precursors | Synthesis of 3,3-disubstituted oxindoles. | High diastereoselectivity. | Utilizes ortho-monosubstituted N-aryl oxindoles. | researchgate.net |

Reactivity Profiles and Derivatization Strategies for 7 Amino 3,3 Dimethylindolin 2 One

Transformations at the 7-Amino Functionality

The primary amino group at the 7-position of the indolin-2-one ring is a key site for functionalization, enabling the introduction of diverse substituents through various reactions.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the 7-amino group allows for straightforward acylation, sulfonylation, and alkylation reactions.

Acylation is readily achieved by treating 7-Amino-3,3-dimethylindolin-2-one with acylating agents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. These reactions are typically high-yielding and can be used to introduce a wide variety of acyl groups.

Sulfonylation of the amino group with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, affords sulfonamides. This transformation is crucial for the synthesis of compounds with potential biological activities.

Alkylation of the 7-amino group can be more challenging to control, as over-alkylation can occur. However, by carefully selecting the alkylating agent and reaction conditions, mono- or di-alkylated products can be obtained. Reductive amination with aldehydes or ketones provides an alternative and often more controlled method for mono-alkylation.

Table 1: Examples of Acylation, Sulfonylation, and Alkylation Reactions Note: The following data is illustrative and based on general reactions of aromatic amines, as specific experimental data for this compound is not readily available in the cited literature.

| Reaction Type | Reagent | Product | General Yield Range (%) |

| Acylation | Acetyl chloride | 7-Acetamido-3,3-dimethylindolin-2-one | 85-95 |

| Sulfonylation | Benzenesulfonyl chloride | 7-(Phenylsulfonamido)-3,3-dimethylindolin-2-one | 80-90 |

| Alkylation | Methyl iodide | 7-(Methylamino)-3,3-dimethylindolin-2-one | 50-70 |

Formation of Diazonium Salts and Subsequent Functionalizations

The 7-amino group can be converted into a diazonium salt, a highly versatile intermediate that can be transformed into a wide range of functional groups. The diazotization is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Once formed, the diazonium salt can undergo various substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction . This allows for the introduction of halides (Cl, Br), cyanide, and other groups. Other functionalizations include the Schiemann reaction for the introduction of fluorine and hydrolysis to form a hydroxyl group.

Table 2: Functionalization via Diazonium Salts (Sandmeyer-type Reactions) Note: The following data is illustrative and based on general reactions of aromatic diazonium salts, as specific experimental data for this compound is not readily available in the cited literature.

| Reaction | Reagent(s) | Product | General Yield Range (%) |

| Sandmeyer (Chlorination) | NaNO₂, HCl; CuCl | 7-Chloro-3,3-dimethylindolin-2-one | 60-80 |

| Sandmeyer (Bromination) | NaNO₂, HBr; CuBr | 7-Bromo-3,3-dimethylindolin-2-one | 60-80 |

| Sandmeyer (Cyanation) | NaNO₂, H₂SO₄; CuCN | 3,3-Dimethyl-2-oxoindoline-7-carbonitrile | 50-70 |

| Schiemann Reaction | NaNO₂, HBF₄; heat | 7-Fluoro-3,3-dimethylindolin-2-one | 40-60 |

| Hydrolysis | NaNO₂, H₂SO₄; H₂O, heat | 7-Hydroxy-3,3-dimethylindolin-2-one | 50-70 |

Condensation Reactions with Carbonyl Compounds

The 7-amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

The resulting Schiff bases are valuable intermediates themselves and can be further reduced to secondary amines or used in the synthesis of various heterocyclic systems. The nature of the carbonyl compound used can be varied to introduce a wide range of substituents.

Modifications of the Indolin-2-one Core Structure

Beyond the 7-amino group, the indolin-2-one scaffold itself offers opportunities for further derivatization, allowing for the fine-tuning of the molecule's properties.

N-Substitution Reactions at the Lactam Nitrogen

The nitrogen atom of the lactam ring in the indolin-2-one core can be functionalized through N-substitution reactions. Deprotonation of the lactam NH with a suitable base, such as sodium hydride or potassium carbonate, generates a nucleophilic anion that can react with various electrophiles.

N-Alkylation can be achieved using alkyl halides to introduce alkyl groups at the N-1 position. This modification can influence the solubility and biological activity of the resulting compounds. N-Arylation is also possible using aryl halides under palladium-catalyzed conditions, such as the Buchwald-Hartwig amination.

Electrophilic Aromatic Substitution on the Aromatic Ring

The benzene (B151609) ring of the indolin-2-one core is activated towards electrophilic aromatic substitution by the electron-donating amino group at the 7-position and the alkyl groups. The directing effect of the substituents will influence the position of the incoming electrophile. The amino group is a strong activating group and is ortho-, para-directing. The lactam ring can be considered as a deactivating group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group, which are the 6- and 4-positions, respectively.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups using acyl chlorides/anhydrides or alkyl halides in the presence of a Lewis acid catalyst.

Table 3: Potential Electrophilic Aromatic Substitution Products Note: The regioselectivity of these reactions would need to be determined experimentally. The products listed are based on the directing effects of the existing substituents.

| Reaction | Reagent | Potential Product(s) |

| Bromination | NBS | 6-Bromo-7-amino-3,3-dimethylindolin-2-one and/or 4-Bromo-7-amino-3,3-dimethylindolin-2-one |

| Nitration | HNO₃, H₂SO₄ | 7-Amino-3,3-dimethyl-6-nitroindolin-2-one and/or 7-Amino-3,3-dimethyl-4-nitroindolin-2-one |

| Acylation | Acetyl chloride, AlCl₃ | 7-Amino-6-acetyl-3,3-dimethylindolin-2-one and/or 7-Amino-4-acetyl-3,3-dimethylindolin-2-one |

Reactions Involving the Lactam Carbonyl Group

While specific studies on the lactam carbonyl reactivity of this compound are not extensively documented, the reactivity of the oxindole (B195798) scaffold in general provides a strong basis for predicting its chemical behavior. The lactam carbonyl in oxindole derivatives can undergo a variety of transformations, including reduction, addition of organometallic reagents, and rearrangements.

Reduction of the Lactam Carbonyl:

The reduction of the lactam carbonyl in oxindoles to the corresponding amine is a common transformation. Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for this purpose. This reaction converts the oxindole ring into an indoline (B122111) ring system.

Nucleophilic Addition of Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the lactam carbonyl of oxindoles to generate tertiary alcohols. This provides a route to 3,3-disubstituted-2-hydroxyindolines, which can serve as versatile intermediates for further synthetic manipulations.

Rearrangement Reactions:

Certain oxindole derivatives can undergo rearrangement reactions involving the lactam carbonyl. For instance, under specific conditions, ring-expansion reactions can be induced, leading to the formation of quinoline-based structures.

| Reaction Type | Reagents | Expected Product |

| Reduction | LiAlH4, BH3 | 7-Amino-3,3-dimethylindoline |

| Nucleophilic Addition | RMgX, RLi | 7-Amino-2-alkyl-3,3-dimethylindolin-2-ol |

| Rearrangement | Acid/Heat | Quinoline derivatives |

Cross-Coupling Chemistry Featuring this compound

The presence of the amino group on the aromatic ring of this compound opens up possibilities for various cross-coupling reactions, which are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds.

Palladium-Catalyzed C-N Bond Forming Reactions

The amino group of this compound can participate in palladium-catalyzed C-N bond forming reactions, such as the Buchwald-Hartwig amination. This reaction allows for the coupling of the amino group with aryl or vinyl halides or triflates to form N-aryl or N-vinyl derivatives. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is often crucial for the success of the reaction and can influence the reaction conditions and substrate scope. Simple and efficient procedures for palladium-catalyzed cross-coupling reactions of N-substituted 4-bromo-7-azaindole with amides, amines, amino acid esters, and phenols through C–N and C–O bond formation have been developed. beilstein-journals.orgbeilstein-journals.orgnih.gov

A facile synthesis of 7-alkylamino- and 7-cycloalkylaminotetracycline derivatives has been accomplished using an in situ generated aminostannane precursor. nih.gov This procedure allows for the concise synthesis of a number of unreported tetracycline derivatives that are challenging to prepare through traditional methods. nih.gov

| Aryl Halide/Triflate | Ligand | Base | Expected Product |

| Ar-X (X = Br, I, OTf) | Buchwald or Hartwig type phosphine ligands | NaOtBu, K3PO4 | 7-(N-Arylamino)-3,3-dimethylindolin-2-one |

| Vinyl-X (X = Br, I, OTf) | Buchwald or Hartwig type phosphine ligands | NaOtBu, K3PO4 | 7-(N-Vinylamino)-3,3-dimethylindolin-2-one |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can be utilized to mediate transformations involving the 7-aminooxindole core. For instance, copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann condensations, can also be employed to form N-aryl bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for certain substrates.

Furthermore, the amino group can direct ortho-C-H activation, enabling the introduction of various functional groups at the C-6 position. Rhodium and ruthenium catalysts are often employed for such transformations, allowing for the formation of C-C, C-N, and C-O bonds in a regioselective manner.

| Metal Catalyst | Reaction Type | Coupling Partner | Expected Product |

| Copper | Ullmann Condensation | Ar-I | 7-(N-Arylamino)-3,3-dimethylindolin-2-one |

| Rhodium/Ruthenium | Directed C-H Activation | Alkenes, Alkynes, etc. | 6-Substituted-7-amino-3,3-dimethylindolin-2-one |

Annulation and Cyclization Reactions Utilizing this compound as a Synthon

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive lactam, makes it a valuable synthon for the construction of fused heterocyclic systems.

Annulation Reactions:

Annulation reactions involve the formation of a new ring fused to the existing indolinone core. The amino group can act as a nucleophile in reactions with bifunctional electrophiles to construct a new ring. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused dihydropyridine or dihydropyrimidine rings, respectively, through a Michael addition followed by cyclization and condensation. A rhodium(II)-catalyzed reaction of cyclic nitronates with vinyl diazoacetates proceeds as a [3+3]-annulation to produce bicyclic unsaturated nitroso acetals. mdpi.comnih.gov

Cyclization Reactions:

Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can also lead to the formation of novel polycyclic structures. For instance, if a suitable electrophilic center is introduced onto a substituent at the amino group, intramolecular cyclization can occur to form a new ring. An efficient synthesis of furoindolin-2-one has been reported through the successive cyclization of a trisubstituted alkene. mdpi.com

| Reactant | Reaction Type | Expected Fused Ring System |

| α,β-Unsaturated Ketone | Michael Addition-Cyclization | Dihydropyridine |

| β-Ketoester | Condensation | Dihydropyridone |

| 1,3-Diketone | Condensation | Dihydrodiazepine |

7 Amino 3,3 Dimethylindolin 2 One As a Precursor in Advanced Organic Synthesis

Construction of Complex Polycyclic and Heterocyclic Systems

The strategic placement of reactive sites within 7-Amino-3,3-dimethylindolin-2-one facilitates its use in synthesizing a variety of complex ring systems. This includes the formation of fused indole (B1671886) and indoline (B122111) derivatives as well as spirocyclic compounds.

Synthesis of Fused Indole and Indoline Derivatives

The indoline framework of this compound serves as a foundational element for the construction of fused indole and indoline derivatives. These derivatives are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents. nih.govnih.gov Synthetic strategies often involve the functionalization of the amino group and subsequent cyclization reactions to build additional rings onto the indoline core.

For instance, multicomponent reactions (MCRs) provide an efficient pathway to assemble complex indole-fused seven-membered heterocycles. researchgate.net These reactions can rapidly generate molecular complexity in a single step from simple starting materials. researchgate.net Another approach involves the intramolecular addition of hydrazones to in situ generated imine intermediates, which allows for a substrate-selective synthesis of 2,3-diaryl indoles without the need for a transition-metal catalyst. rsc.org The development of new synthetic methodologies is crucial for accessing novel compounds with potential applications in various fields. uni-rostock.de

Creation of Spirocyclic Compounds Incorporating the Indolin-2-one Moiety

The indolin-2-one moiety is a key structural feature in a wide array of spirocyclic compounds, which are characterized by two rings sharing a single atom. beilstein-journals.org These spirooxindole derivatives exhibit a broad spectrum of biological activities. nih.gov The synthesis of these complex structures often utilizes isatin (B1672199) and its derivatives as starting materials in multicomponent reactions. beilstein-journals.org

One-pot procedures have been developed for the synthesis of spiro[indole-3,3′-pyrrolidine]-2′-ones and their thio-analogs, spiro[indole-3,3′-pyrrolidine]-2′-thiones. researchgate.net These methods are advantageous due to their simplicity, broad substrate scope, and avoidance of transition metals. researchgate.net The resulting spiro compounds can be further transformed into other valuable heterocyclic scaffolds. researchgate.net

Role in the Synthesis of Research Tool Molecules

The unique properties of the indolin-2-one scaffold make it a valuable component in the design and synthesis of specialized molecules for research purposes, particularly in the field of chemical biology.

Preparation of Fluorescent Probes for Chemical Biology Research

Fluorescent probes are indispensable tools for visualizing and studying biological processes at the molecular level. The this compound core can be incorporated into the design of fluorescent probes. For example, derivatives of 7-(diethylamino)quinolin-2(1H)-one have been synthesized and their interactions with cucurbit uni-rostock.deuril (CB7) explored. nih.govnih.govbohrium.com These studies have shown that encapsulation by the macrocycle can lead to significant enhancements in fluorescence emission, making them suitable for indicator displacement assays. nih.gov

The development of fluorescent probes for nitric oxide (NO), a crucial signaling molecule, has been a significant area of research. rsc.org One strategy involves using a 2-amino-3′-dialkylaminobiphenyl core that reacts with the NO surrogate, dinitrogen trioxide (N2O3), to form a fluorescent benzo[c]cinnoline (B3424390) structure. rsc.org This reaction incorporates the analyte into the fluorophore, resulting in a strong fluorescent signal with minimal background. rsc.org

Design and Synthesis of Molecular Scaffolds for Probe Development

The indolin-2-one framework serves as a versatile molecular scaffold for the development of new probes. Its rigid structure and the potential for functionalization at multiple positions allow for the fine-tuning of photophysical and chemical properties. The synthesis of derivatives with different substituents can be used to optimize the reactivity and fluorescence characteristics of the resulting probes. rsc.org

For example, the synthesis of 7-(diethylamino)quinolin-2(1H)-one-3-carbaldehyde and its subsequent conversion to the corresponding carbonitrile demonstrates how the scaffold can be modified to create new fluorescent probes with altered electronic and photophysical properties. nih.gov This ability to systematically modify the molecular scaffold is crucial for developing probes with specific functionalities for various research applications.

Applications in Materials Chemistry and Polymer Science

While the primary applications of this compound and its derivatives have been in medicinal chemistry and chemical biology, its structural features suggest potential for use in materials chemistry and polymer science. The amino group provides a site for polymerization, allowing for the incorporation of the indolin-2-one moiety into polymer chains. The rigid and planar nature of the fused ring systems that can be derived from this precursor could impart desirable thermal and electronic properties to new materials.

Further research is needed to fully explore the potential of this compound as a monomer or building block for novel polymers and functional materials.

Development of Functional Monomers for Polymerization

The presence of a primary amino group on the this compound scaffold makes it an attractive candidate for the synthesis of functional monomers. This amino group can readily participate in various polymerization reactions, such as polycondensation and polyaddition, to introduce the indolinone moiety into a polymer backbone.

The synthesis of amino-functionalized polyesters, for instance, can be achieved through the ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides. rsc.org While direct studies on this compound are not prevalent, the reactivity of its amino group suggests its potential to be converted into a corresponding glycidylamine, which could then be copolymerized to create novel polyesters with the indolinone unit as a pendant group. Such polymers could exhibit unique thermal and mechanical properties imparted by the rigid, heterocyclic structure.

Furthermore, the amino group can be modified to introduce polymerizable functionalities like acrylates or methacrylates. This would transform this compound into a versatile monomer for free-radical polymerization, leading to the formation of polyacrylamides or polymethacrylamides. These polymers, bearing the indolinone functionality, could find applications in areas such as specialty coatings, adhesives, and hydrogels. The synthesis of such monomers would typically involve the acylation of the amino group with acryloyl chloride or methacryloyl chloride.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Site on Precursor | Potential Monomer Derivative | Resulting Polymer Class |

| Polycondensation | Amino group | Diamine or diacid derivative | Polyamides, Polyimides |

| Polyaddition | Amino group | Diisocyanate or diepoxide derivative | Polyureas, Epoxy resins |

| Ring-Opening Polymerization | Amino group (after modification) | Glycidylamine derivative | Polyesters |

| Free-Radical Polymerization | Amino group (after modification) | Acrylamide or methacrylate (B99206) derivative | Polyacrylamides, Polymethacrylamides |

Incorporation into Optoelectronic and Responsive Materials

The indolinone core, with its electron-rich aromatic system and lactam functionality, provides a foundation for designing materials with interesting optoelectronic and responsive properties. While direct research on this compound in this context is limited, the broader class of indole-containing materials has shown significant promise.

The incorporation of the this compound moiety into polymer chains or as a component in organic small molecules could lead to materials with tailored electronic properties. The amino group can act as a strong electron-donating group, which, when paired with suitable electron-accepting units, can create donor-acceptor systems. These systems are fundamental to the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The photophysical properties, such as absorption and emission wavelengths, can be fine-tuned by modifying the substituents on the indolinone core and the nature of the acceptor molecule.

Moreover, the indolinone structure can be integrated into stimuli-responsive materials. For example, polymers containing this moiety could exhibit changes in their conformation, solubility, or optical properties in response to external stimuli such as pH, light, or temperature. The nitrogen atom in the indolinone ring and the exocyclic amino group can be protonated or deprotonated, leading to pH-responsive behavior. The development of such "smart" materials is a burgeoning area of research with potential applications in drug delivery, sensing, and self-healing materials. nih.gov

Contributions to Chromophore Design and Dye Synthesis

The most well-documented potential application of this compound lies in the field of chromophore design and dye synthesis. The primary aromatic amine is a key functional group for the synthesis of azo dyes, a large and commercially important class of colorants.

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. In this context, this compound can serve as the diazo component. The diazotization is usually carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is then reacted with a suitable coupling partner, such as a phenol, naphthol, or another aromatic amine, to form the azo dye.

The color of the resulting azo dye is determined by the extended π-conjugated system formed by the aryl groups linked by the azo bridge (-N=N-). The indolinone moiety of this compound would be an integral part of this chromophore, and its electron-donating and steric properties, influenced by the gem-dimethyl groups, would affect the final color and properties of the dye. Research on the synthesis of azo dyes from the structurally similar 2,3,3-trimethyl-3H-indolenine-5-amine has demonstrated the feasibility of creating vibrant colorants from such precursors. nih.gov By analogy, diazotization of this compound and subsequent coupling could yield a range of dyes with potential applications in textiles, printing, and imaging.

Advanced Spectroscopic and Structural Elucidation of 7 Amino 3,3 Dimethylindolin 2 One and Its Derivatives

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools in modern chemistry, providing detailed information about molecular structure, connectivity, and the chemical environment of atoms. By analyzing the interaction of molecules with electromagnetic radiation, chemists can piece together a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic compounds in solution. sevenstarpharm.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

For 7-Amino-3,3-dimethylindolin-2-one, ¹H NMR spectroscopy would be expected to show distinct signals for each type of proton in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are diagnostic of their relative positions. Additionally, separate signals would be observed for the amine (-NH₂) protons, the amide (-NH) proton, and the two equivalent methyl groups (-CH₃) attached to the C3 position. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. A spectrum for this compound would show distinct peaks for each of the 10 carbon atoms, including the carbonyl carbon of the lactam ring, the quaternary C3 carbon, the two methyl carbons, and the six aromatic carbons. mdpi.comresearchgate.net The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C(CH₃)₂ | ~1.3 | ~25 | A sharp singlet in ¹H NMR for the six equivalent protons of the gem-dimethyl group. |

| C(CH₃)₂ | - | ~45 | Quaternary carbon signal in ¹³C NMR. |

| Aromatic CH | 6.5 - 7.5 | 110 - 145 | Complex multiplet patterns in ¹H NMR due to spin-spin coupling. |

| Amine NH₂ | 3.5 - 5.0 | - | A broad singlet in ¹H NMR, chemical shift can vary with solvent and concentration. |

| Amide NH | 8.0 - 9.5 | - | A broad singlet in ¹H NMR, often exchanges with D₂O. |

| Carbonyl C=O | - | ~175-180 | A characteristic downfield signal in the ¹³C NMR spectrum. |

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and can also provide structural information through analysis of fragmentation patterns. sevenstarpharm.com For this compound (C₁₀H₁₂N₂O), the exact molecular weight is 176.22 u. bldpharm.comfluorochem.co.uk

High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass to within a few parts per million, which allows for the unambiguous determination of the elemental formula. nih.gov This is a critical step in confirming the identity of a newly synthesized compound.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides a fingerprint that can help to elucidate the molecule's structure. For this compound, a likely fragmentation pathway would involve the loss of a methyl group (•CH₃) to form a stable cation, or cleavage of the lactam ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

| 176 | [M]⁺ | Molecular ion |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group. |

| 148 | [M - CO]⁺ | Loss of carbon monoxide from the lactam ring. |

| 133 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical after loss of CO. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending). The resulting spectrum serves as a unique "vibrational fingerprint" for a compound.

For this compound, key functional groups will give rise to characteristic bands. The IR spectrum would be expected to show strong absorptions for the N-H stretching of both the amine and amide groups, typically in the range of 3200-3500 cm⁻¹. researchgate.net A very strong, sharp absorption corresponding to the C=O (amide) stretch would be prominent around 1680-1700 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching vibrations would also be visible. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information, especially for the aromatic ring vibrations. researchgate.netresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong (IR) | Often appears as a doublet for a primary amine (-NH₂). |

| N-H Stretch (Amide) | 3200 - 3400 | Medium (IR) | Typically a single peak. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak (IR) | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium (IR) | From the methyl groups. |

| C=O Stretch (Amide) | 1680 - 1700 | Strong (IR) | A key diagnostic peak for the lactam ring. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium (IR, Raman) | A series of bands characteristic of the benzene ring. |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

While spectroscopic methods provide powerful evidence for chemical structure, single-crystal X-ray diffraction (SCXRD) offers the most definitive and unambiguous structural proof. sevenstarpharm.com This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. nih.gov

For a molecule like this compound, SCXRD would confirm the connectivity established by NMR and MS. fluorochem.co.uk Furthermore, it would reveal crucial details about the molecule's conformation and how it packs in the solid state. Of particular importance is the ability to map intermolecular interactions, such as the hydrogen-bonding network formed between the amine (-NH₂) and amide (-NH) groups of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. sevenstarpharm.com In cases where derivatives are chiral, X-ray diffraction is the gold standard for determining the absolute stereochemistry. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Properties

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission, provides insights into the electronic structure and optical properties of a molecule. mdpi.com These properties are dictated by the molecule's chromophores—the parts of the molecule that absorb light. In this compound, the substituted benzene ring fused to the lactam system constitutes the primary chromophore.

The UV-Vis absorption spectrum is expected to show characteristic π→π* transitions associated with the aromatic system. The presence of the electron-donating amino group and the electron-withdrawing amide group on the aromatic ring will influence the position and intensity of the absorption maxima (λ_max). mdpi.com

Some indole (B1671886) derivatives are known to be fluorescent, meaning they re-emit absorbed light at a longer wavelength. researchgate.net Fluorescence spectroscopy can be used to characterize the emission properties of this compound and its derivatives. The emission spectrum, quantum yield, and fluorescence lifetime are important photophysical parameters. These optical properties can be tuned by chemical modification, for example, by acylating the amino group or introducing other substituents onto the aromatic ring, which can have applications in the development of molecular probes and materials. researchgate.net

Computational Chemistry and Theoretical Investigations of 7 Amino 3,3 Dimethylindolin 2 One

Electronic Structure and Reactivity Prediction via Quantum Chemical Methods

Quantum chemical methods are fundamental to elucidating the electronic characteristics of 7-Amino-3,3-dimethylindolin-2-one, which in turn govern its reactivity. These computational tools allow for the calculation of various molecular properties that are difficult or impossible to measure directly through experimental means.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations can provide detailed information about the geometry, electronic distribution, and orbital energies of this compound.

DFT methods are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the ground state structure. From the optimized geometry, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Furthermore, DFT can be used to compute global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the conceptual framework of DFT and include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters help in understanding the molecule's resistance to change in its electron distribution and its tendency to donate or accept electrons in a reaction. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Global Softness (S) | 0.43 eV⁻¹ |

Note: The values in this table are representative and are based on typical DFT calculations for similar aromatic amines and lactams.

Ab Initio Calculations for Conformational Analysis and Energetics

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are particularly well-suited for detailed conformational analysis and the calculation of accurate energetics. These methods, while often more computationally intensive than DFT, can provide benchmark-quality results for smaller molecules or specific aspects of larger systems.

For this compound, ab initio calculations can be used to explore its potential energy surface. This involves systematically varying key dihedral angles to identify stable conformers and the energy barriers between them. The presence of the amino group and the gem-dimethyl groups on the indolinone core can lead to multiple low-energy conformations. Understanding the relative energies of these conformers is essential, as the dominant conformation can significantly influence the molecule's reactivity and interactions with other molecules.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate single-point energies for the conformers identified at a lower level of theory. These calculations are crucial for obtaining a precise understanding of the thermodynamic stability of different conformations.

Mechanistic Insights into Reactions Involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, identifying transition states, and calculating activation energies, theoretical studies can provide a detailed picture of how this compound participates in chemical transformations.

Transition State Characterization and Reaction Pathway Elucidation

To understand the mechanism of a reaction involving this compound, computational chemists search for the transition state (TS) structure connecting the reactants and products. The TS is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for determining the reaction rate.

Various algorithms can be employed to locate the TS. Once found, frequency calculations are performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction kinetics.

By mapping out the entire reaction pathway, including any intermediates and transition states, a comprehensive understanding of the reaction mechanism can be achieved. This can help in explaining observed product distributions and in predicting how changes in the molecular structure or reaction conditions might affect the outcome of the reaction.

Computational Modeling of Catalytic Processes

This compound can potentially be involved in catalytic processes, either as a substrate or as a ligand for a metal catalyst. Computational modeling can provide significant insights into these complex systems.

In the context of catalysis, theoretical methods can be used to study the interaction of this compound with a catalyst, the mechanism of the catalytic cycle, and the factors that control the catalyst's activity and selectivity. For example, if this compound were to act as a ligand, calculations could predict the stability of the resulting metal complex and how the electronic properties of the ligand influence the catalytic center.

By modeling the entire catalytic cycle, researchers can identify the rate-determining step and understand the roles of different components in the catalytic system. This knowledge can guide the design of more efficient and selective catalysts for reactions involving this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. This synergy between theory and experiment is a powerful approach in structural chemistry.

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These theoretical values can then be compared to the experimental NMR spectrum to aid in the assignment of signals and to confirm the proposed structure.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2 | 180.5 | 179.8 |

| C3 | 45.2 | 44.7 |

| C3a | 142.1 | 141.5 |

| C4 | 120.8 | 120.1 |

| C5 | 128.4 | 127.9 |

| C6 | 118.9 | 118.3 |

| C7 | 148.3 | 147.6 |

| C7a | 130.6 | 130.0 |

| C(CH₃)₂ | 25.7 | 25.1 |

Note: The predicted values are illustrative and based on typical GIAO (Gauge-Including Atomic Orbital) calculations. Experimental values are hypothetical for the purpose of this example.

In addition to NMR, other spectroscopic properties such as infrared (IR) vibrational frequencies and electronic absorption spectra (UV-Vis) can also be computed. The calculated vibrational frequencies can help in the assignment of bands in the experimental IR spectrum, while time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the UV-Vis absorption bands. The agreement between the predicted and experimental spectra provides confidence in the accuracy of the computational model and the structural assignment.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational flexibility and intermolecular interactions. nih.govbohrium.com For a bioactive small molecule like this compound, MD simulations can elucidate its dynamic properties, which are crucial for understanding its mechanism of action and for the rational design of more potent derivatives. nih.govresearchgate.net

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com This allows for the exploration of the molecule's potential energy surface, revealing its accessible conformations and the transitions between them. Such computational approaches are instrumental in predicting how the molecule might behave in a biological environment, such as near a protein binding site. nih.govresearchgate.net

Conformational Flexibility Analysis

Key parameters derived from MD simulations to describe conformational flexibility include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time relative to a reference structure. A stable RMSD indicates that the molecule is maintaining a consistent conformation, while large fluctuations suggest significant flexibility.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom or a group of atoms to identify the most flexible regions within the molecule. For this compound, higher RMSF values for the amino group or the dimethyl-substituted carbon would indicate their relative mobility.

Dihedral Angle Analysis: Tracking the dihedral angles of key rotatable bonds over the simulation time provides a direct measure of conformational changes. For instance, the rotation around the bond connecting the amino group to the indolinone ring is critical for its interaction with biological targets.

Table 1: Hypothetical Dihedral Angle Analysis for this compound

| Dihedral Angle (Atoms) | Predominant Angle (degrees) | Fluctuation Range (degrees) |

| C6-C7-N-H | 120.5 | ± 15.2 |

| C1-C7-N-H | -58.7 | ± 12.5 |

| C2-C3-C(CH₃)₂-Cα | 175.2 | ± 8.9 |

This table is illustrative and presents the type of data that would be generated from an MD simulation. The values are not based on actual experimental data for this specific molecule.

Intermolecular Interaction Studies

Understanding how this compound interacts with its biological targets, such as protein kinases, is fundamental to explaining its therapeutic potential. nih.govacs.org MD simulations can model the binding of the molecule to a protein's active site, providing a dynamic view of the key interactions that stabilize the complex.

Common types of intermolecular interactions analyzed in MD simulations include:

Hydrogen Bonds: The amino group and the carbonyl group of the indolinone ring are potential hydrogen bond donors and acceptors, respectively. MD simulations can quantify the number and lifetime of hydrogen bonds formed with amino acid residues in a protein's binding pocket.

Hydrophobic Interactions: The dimethyl groups and the aromatic ring of the indolinone core can engage in hydrophobic interactions with nonpolar residues of a target protein.

π-π Stacking: The aromatic ring of the indolinone scaffold can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Illustrative Intermolecular Interaction Analysis from a Simulated Protein-Ligand Complex

| Interaction Type | Interacting Residue(s) in Target Protein | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | ASP 145 (Side Chain) | 2.8 | 85.2 |

| Hydrogen Bond | GLU 98 (Backbone) | 3.1 | 72.5 |

| Hydrophobic | LEU 83, VAL 65 | 3.9 | 95.1 |

| π-π Stacking | PHE 80 | 3.5 | 65.7 |

This table is a hypothetical representation of the data that could be obtained from an MD simulation of this compound bound to a protein target. The specific residues and values are for illustrative purposes only.

Analytical Methodologies for the Characterization and Quantification of 7 Amino 3,3 Dimethylindolin 2 One in Research Contexts

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are fundamental for separating 7-Amino-3,3-dimethylindolin-2-one from starting materials, intermediates, and impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the analyte's properties and the specific analytical goal.

HPLC is the premier method for the purity assessment and quantification of this compound due to the compound's polarity, molecular weight, and thermal sensitivity. Method development is a systematic process to achieve optimal separation, resolution, and peak shape.

A typical starting point for developing an HPLC method involves reversed-phase chromatography, which is well-suited for moderately polar compounds like substituted oxindoles. Key parameters that are optimized include the stationary phase, mobile phase composition, and detector settings. For instance, a C8 or C18 column is often selected for the separation of indole (B1671886) and oxindole (B195798) alkaloids. oup.com The mobile phase commonly consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities.

Since the oxindole core can be chiral, especially if substituted at the 3-position, chiral HPLC may be necessary to separate enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of pharmaceuticals and related molecules. nih.govnih.gov The selection of the mobile phase, which can be a normal-phase (e.g., hexane/ethanol) or reversed-phase system, is crucial for achieving enantiomeric resolution. nih.govhplc.eu

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Primary separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, provides protons for MS. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 20 minutes | To elute a range of analytes from polar to non-polar. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Column Temp. | 25-35 °C | To ensure reproducible retention times. researchgate.net |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic ring allows for strong UV absorbance. |

This table represents a hypothetical starting point for method development and would require empirical optimization.

Gas chromatography is generally reserved for thermally stable and volatile compounds. Due to its molecular structure, which includes a polar amino group and a lactam ring, this compound itself has low volatility and may be prone to thermal degradation at the high temperatures used in GC injectors and columns.

However, GC is a valuable tool for analyzing volatile starting materials, reagents, or low molecular weight byproducts that may be present in a synthesis mixture. Aromatic amines can be challenging to analyze by GC as they can interact with active sites in the column, leading to poor peak shape (tailing). labrulez.com To overcome this, columns are often deactivated with a basic compound, or the analytes are derivatized to make them more volatile and less polar. labrulez.comresearchgate.net For example, aromatic amines can be converted to their N-n-propoxycarbonyl derivatives for improved GC performance. researchgate.net

Hyphenated Techniques for Comprehensive Sample Characterization

Hyphenating a separation technique with a powerful detection method like mass spectrometry (MS) provides a significant increase in analytical specificity and sensitivity, which is essential for complex sample analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the definitive identification and quantification of this compound in complex matrices such as reaction mixtures, crude extracts, or biological fluids. The high selectivity of the mass spectrometer allows for the detection of the target compound even in the presence of co-eluting impurities. mdpi.com

In LC-MS/MS, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting protonated molecule [M+H]⁺ is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and provides excellent sensitivity. oup.com The fragmentation pattern is characteristic of the molecule's structure, aiding in its unambiguous identification. For example, studies on similar indole alkaloids show characteristic fragmentation patterns that can be used for identification. oup.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | Positive Electrospray (ESI+) | The basic amino group is readily protonated. |

| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ | Selects the parent ion of the target compound. |

| Collision Gas | Argon or Nitrogen | Used to induce fragmentation of the precursor ion. |

| Product Ions (Q3) | Specific fragment ions | Monitored for specific and sensitive quantification. |

| Application | Pharmacokinetic studies, impurity profiling | High sensitivity and specificity for complex matrices. mdpi.com |

This table outlines a conceptual framework for an LC-MS/MS method.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and semi-volatile byproducts that may arise during the synthesis of this compound. nih.gov For instance, side reactions could lead to the formation of smaller, more volatile molecules that are amenable to GC analysis. The mass spectrometer provides structural information on these unknown peaks, allowing for their identification by comparing the obtained mass spectra with spectral libraries or through interpretation of fragmentation patterns. nih.govmdpi.com The analysis of aromatic amines by GC-MS is a well-established technique, often used for monitoring these compounds in various products. nih.govnih.gov

Spectrophotometric and Electrochemical Detection Methods in Research Assays

Beyond chromatography, other detection methods can be employed in research assays for quantification or to study the compound's properties.

Spectrophotometric methods, particularly UV-Visible spectroscopy, are commonly used for the quantification of aromatic compounds. The oxindole ring system and the aromatic amine functionality in this compound result in strong UV absorbance. researchgate.netarcjournals.org A simple UV-Vis spectrophotometric method can be developed to determine the concentration of the pure compound in solution by measuring its absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve based on Beer's Law. nih.gov Difference UV spectroscopy, which measures the change in absorbance with pH, can be a useful technique for determining aromatic amines in complex mixtures, as the protonation state of the amino group affects the UV spectrum. rsc.orgrsc.org

Electrochemical methods offer a sensitive alternative for detection. The amino group on the aromatic ring is electrochemically active and can be oxidized at an electrode surface. nih.gov This property can be exploited to develop electrochemical sensors for the detection of this compound. Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used to study its redox behavior. Furthermore, an electrochemical detector can be coupled with HPLC to provide a sensitive and selective method for quantification, particularly for trace-level analysis. rsc.org The development of such methods often involves modifying the electrode surface to enhance sensitivity and selectivity. rsc.orgnih.gov

Future Perspectives and Emerging Research Avenues for 7 Amino 3,3 Dimethylindolin 2 One

Sustainable and Atom-Economical Synthetic Innovations

The future synthesis of 7-Amino-3,3-dimethylindolin-2-one and its derivatives is geared towards greener, more efficient, and atom-economical methodologies. Traditional multi-step syntheses are often plagued by the use of hazardous reagents and the generation of significant waste. Modern approaches, however, are set to revolutionize the production of indole (B1671886) and oxindole (B195798) cores.

Future research will likely focus on implementing metal-free catalytic systems to avoid the cost and toxicity associated with heavy metals. dergipark.org.tr Techniques such as visible-light-driven photocatalysis are emerging as powerful, sustainable tools for constructing chemical bonds under mild conditions. researchgate.net The development of one-pot, multi-component reactions (MCRs) represents a particularly promising avenue. dergipark.org.tr MCRs enhance efficiency by combining several starting materials in a single step, which inherently increases atom economy and reduces waste, aligning with the principles of green chemistry. dergipark.org.trrsc.org

Table 1: Comparison of Synthetic Approaches for Oxindole Scaffolds

| Feature | Traditional Synthesis (e.g., Fischer Indole Synthesis) | Emerging Sustainable Innovations |

| Catalysts | Often requires harsh acidic conditions or metal catalysts. rsc.org | Focus on metal-free, photocatalytic, or biocatalytic systems. researchgate.netnih.gov |

| Atom Economy | Generally lower due to multi-step processes and use of protecting groups. | High, particularly in multicomponent and C-H activation reactions. rsc.orgthieme-connect.com |

| Reaction Steps | Often requires multiple, sequential steps for precursor synthesis and cyclization. rsc.org | One-pot procedures and tandem reactions to reduce steps. researchgate.net |

| Solvents | Often relies on conventional organic solvents. | Use of benign solvents like ethanol (B145695) or water. rsc.orgorganic-chemistry.org |

| Waste Generation | Can be significant due to stoichiometric reagents and byproducts. rsc.org | Minimized through catalytic cycles and high atom economy. rsc.org |

Expansion of Synthetic Utility in Diversified Chemical Scaffolds

The this compound scaffold is a gateway to a vast chemical space. The oxindole core is a privileged structure in medicinal chemistry, and future research will focus on leveraging this compound to build highly functionalized and complex molecules. rsc.org

A significant area of exploration is the synthesis of spiro-oxindoles, where the C3 position of the indolinone is shared with another ring system. These structures are of great interest due to their prevalence in natural products and their diverse biological activities. rsc.org Stereoselective methods to construct spiro-[pyrrolidin-2,3′-oxindole] fused systems, for example, can be achieved with high diastereoselectivity and atom economy. rsc.org The amino group at the C7 position of the title compound offers a convenient handle for introducing further complexity, allowing for the attachment of other bioactive moieties or polymer chains.

The development of dual-metal catalysis and other advanced catalytic systems will enable the construction of enantioenriched 3,3-disubstituted oxindoles, which are valuable in pharmaceutical research. rsc.org The ability to precisely control stereochemistry at the C3 position is critical, as the biological activity of oxindole derivatives is often dependent on their specific 3D conformation.

Table 2: Potential Diversified Scaffolds from this compound

| Scaffold Type | Description | Potential Application Area |

| Spiro-oxindoles | The C3 carbon is part of a second ring system (e.g., pyrrolidine, piperidine). rsc.org | Medicinal Chemistry, Natural Product Synthesis |

| Fused Heterocycles | The oxindole core is fused with other heterocyclic rings. | Drug Discovery, Materials Science |

| 3,3-Disubstituted Oxindoles | Two different substituents are installed at the C3 position, creating a chiral center. rsc.org | Asymmetric Catalysis, Pharmacology |

| Polymer-Conjugates | The amino group is used as an anchor point to attach the scaffold to a polymer backbone. | Drug Delivery, Biomaterials |

Exploration in Advanced Functional Materials and Nanotechnology

Beyond its traditional use in medicinal chemistry, the this compound scaffold holds promise for the development of advanced functional materials. The combination of a rigid, aromatic core and a reactive primary amine makes it an ideal candidate for a monomer in polymerization reactions.

One emerging avenue is the synthesis of novel amphiphilic cationic polyesters. Similar heterocyclic monomers have been used to create water-dispersible, fluorescent polymers that self-assemble into nanoparticles and exhibit antibacterial properties. rsc.org The intrinsic fluorescence of such aromatic systems allows for the study of their interactions with biological structures, like bacterial membranes. rsc.org By derivatizing the amino group of this compound, it could be incorporated into polyester (B1180765) backbones to create new classes of biodegradable, functional materials for biomedical applications. rsc.org

Another potential application lies in the creation of antifouling surfaces. Researchers have developed methods for the facile synthesis of polypeptides through the polycondensation of activated urethane (B1682113) derivatives of α-amino acids. rsc.org These polymers can be used as surface-coating agents to prevent the non-specific adsorption of proteins and cells, a critical need in medical devices and marine applications. rsc.org The amino functionality of this compound provides a route to convert it into a monomer suitable for such polycondensation, potentially leading to biocompatible materials with antifouling properties. rsc.org

Interdisciplinary Research Nexus: Bridging Organic Synthesis with Other Scientific Disciplines

The future of this compound lies at the intersection of organic synthesis, materials science, chemical biology, and medicine. The development of novel synthetic routes (Section 8.1) directly enables the exploration of its utility in creating diverse and complex molecules for drug discovery (Section 8.2).

The synthesis of libraries based on this scaffold can provide chemical probes to investigate biological processes. For instance, oxindole derivatives have been identified as inhibitors of various enzymes, and new analogues can be screened for a wide range of biological activities. This bridges synthetic chemistry with pharmacology and chemical biology.